

# Application Note: Rapid Analysis of Ornidazole Impurities by UPLC

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Compound of Interest		
Compound Name:	Ornidazole diol	
Cat. No.:	B1680657	Get Quote

### **Abstract**

This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the determination of process-related impurities and degradation products of Ornidazole. The developed stability-indicating method allows for the efficient separation and quantification of Ornidazole and its impurities in under 5 minutes, making it suitable for high-throughput analysis in quality control and drug development environments. The method was developed based on a comprehensive review of existing analytical procedures and validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

## Introduction

Ornidazole is a 5-nitroimidazole derivative widely used as an antimicrobial agent for the treatment of protozoal and anaerobic bacterial infections.[1] The presence of impurities in the active pharmaceutical ingredient (API) or finished drug product can impact its safety and efficacy.[2] Therefore, a robust analytical method for the accurate quantification of these impurities is crucial for ensuring drug quality. This application note presents a UPLC method that offers significant advantages over traditional HPLC methods in terms of speed, resolution, and solvent consumption for the analysis of Ornidazole and its impurities. The method is also capable of separating degradation products formed under various stress conditions as per ICH guidelines.[3][4]



# **Experimental Protocols Instrumentation and Materials**

- UPLC System: A UPLC system equipped with a binary solvent delivery pump, an autosampler, a column oven, and a photodiode array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 μm).[5]
- Software: Chromatography data acquisition and processing software.
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), and purified water.
- Standards: Ornidazole reference standard and known impurity standards (e.g., Ornidazole-diol, Ornidazole-epoxide).[6]

## **Chromatographic Conditions**

A summary of the optimized chromatographic conditions is provided in the table below.

Parameter	Condition	
Column	C18, 2.1 mm x 100 mm, 1.7 µm	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Gradient Program	See Table 2	
Column Temperature	30 °C	
Injection Volume	2 μL	
Detection	PDA at 318 nm[7]	
Run Time	5 minutes	

## **Standard and Sample Preparation**



- Standard Stock Solution (Ornidazole): Accurately weigh and dissolve 25 mg of Ornidazole reference standard in methanol in a 25 mL volumetric flask to obtain a concentration of 1000 μg/mL.
- Impurity Stock Solution: Prepare a stock solution of known impurities in methanol at a concentration of 100  $\mu g/mL$ .
- Working Standard Solution: Dilute the Ornidazole stock solution with the mobile phase to a final concentration of 100  $\mu$ g/mL.
- Spiked Sample Solution: Spike the working standard solution with the impurity stock solution to a final impurity concentration of 1 μg/mL (1% level).
- Sample Preparation (for drug product): Crush a representative number of tablets to obtain a fine powder. Transfer an amount of powder equivalent to 25 mg of Ornidazole into a 25 mL volumetric flask, add methanol, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.22 µm syringe filter before injection.

## **Data Presentation**

The following tables summarize the quantitative data obtained during method development and validation.

Table 1: System Suitability Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (Ornidazole)	≤ 2.0	1.2
Theoretical Plates (Ornidazole)	≥ 2000	8500
Resolution (between Ornidazole and nearest impurity)	≥ 2.0	3.5
%RSD for 6 replicate injections (Area)	≤ 2.0%	0.8%



Table 2: Gradient Elution Program

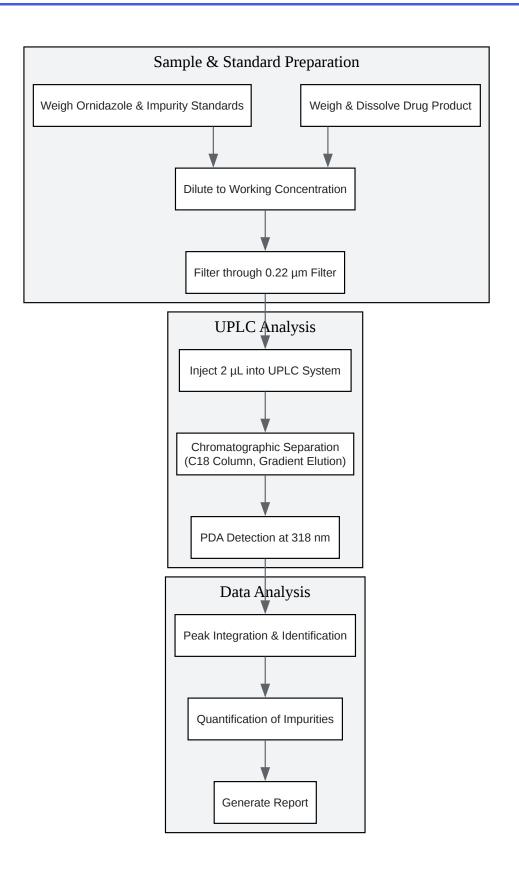
Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
3.0	40	60
4.0	40	60
4.1	95	5
5.0	95	5

Table 3: Retention Times and Resolution of Ornidazole and its Impurities

Compound	Retention Time (min)	Relative Retention Time	Resolution
Ornidazole-diol	1.8	0.64	-
Ornidazole	2.8	1.00	4.2
Ornidazole-epoxide	3.2	1.14	3.5

## **Mandatory Visualizations**

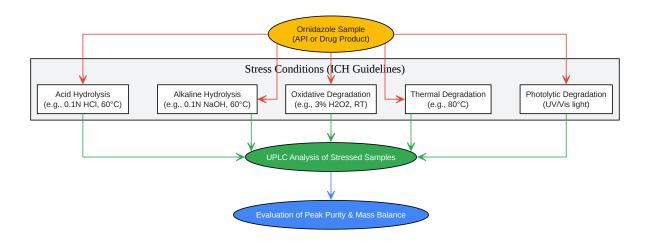




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Caption: Experimental workflow for the UPLC analysis of Ornidazole impurities.





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Caption: Logical relationship of a forced degradation study for Ornidazole.

## Conclusion

The developed UPLC method provides a rapid, sensitive, and reliable approach for the analysis of Ornidazole and its impurities. The short run time and high resolution make it an ideal tool for routine quality control and stability testing in the pharmaceutical industry. The method's ability to separate degradation products highlights its utility as a stability-indicating assay.

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